5-Aminolevulinic Acid-13C2,15N HCl
Description
Significance of Stable Isotope Labeling for Elucidating Metabolic Pathways
Stable isotope labeling is a powerful technique used to trace the journey of atoms through metabolic pathways. numberanalytics.com By introducing molecules enriched with stable isotopes, which are non-radioactive variants of elements containing extra neutrons, researchers can follow their incorporation into various metabolites. creative-proteomics.com This allows for the mapping of biochemical routes and the quantification of metabolic fluxes, providing a detailed picture of cellular activity. creative-proteomics.comnih.gov
Fundamental Principles of Stable Isotope Tracing
The core principle of stable isotope tracing lies in the ability to distinguish between the labeled and unlabeled forms of a molecule. creative-proteomics.com When a substrate enriched with a stable isotope is introduced into a biological system, it is metabolized alongside its natural, unlabeled counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the presence of the isotope in downstream products. numberanalytics.comnih.gov This enables researchers to determine the origin of specific atoms within a molecule and to measure the relative rates of different metabolic reactions. nih.gov
Advantages of 13C and 15N Isotopes in Biochemical Studies
Among the various stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are particularly advantageous for biochemical research. Carbon is the backbone of most biological molecules, and nitrogen is a key component of amino acids and nucleic acids. nih.govrsc.org The use of ¹³C allows for the tracking of carbon flow through central metabolic pathways like glycolysis and the citric acid cycle. nih.gov Similarly, ¹⁵N is invaluable for studying nitrogen metabolism and the biosynthesis of nitrogen-containing compounds. numberanalytics.comnih.gov A significant benefit of using these stable isotopes is their safety, as they are non-radioactive, making them suitable for a wide range of in vitro and in vivo studies.
Overview of 5-Aminolevulinic Acid (ALA) in Biological Systems
5-Aminolevulinic acid (ALA) is a naturally occurring amino acid that plays a critical role in the biosynthesis of a class of essential molecules known as tetrapyrroles. nih.govnih.gov
Biosynthetic Origins and Central Role of ALA as a Tetrapyrrole Precursor
ALA is the universal precursor for all tetrapyrroles in living organisms, including heme, chlorophyll (B73375), and vitamin B12. nih.govresearchgate.net There are two primary biosynthetic pathways for ALA. In animals, fungi, and some bacteria, ALA is synthesized from glycine (B1666218) and succinyl-CoA in a reaction catalyzed by the enzyme ALA synthase. nih.govwikipedia.org This is often referred to as the C4 or Shemin pathway. nih.gov In most plants, algae, and many bacteria, ALA is formed from the intact carbon skeleton of glutamate (B1630785) via the C5 pathway. researchgate.netcapes.gov.br Regardless of its origin, ALA serves as the foundational building block for the synthesis of protoporphyrin IX, the immediate precursor to heme. nih.gov
Distinctive Utility of 5-Aminolevulinic Acid-13C2,15N HCl in Advanced Research
The isotopically labeled compound, 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl, offers researchers a powerful tool for detailed metabolic studies. medchemexpress.com This specific labeling pattern, with two Carbon-13 atoms and one Nitrogen-15 atom, allows for precise tracking of the ALA molecule and its fragments as it is incorporated into larger tetrapyrrole structures. lgcstandards.com
The use of this dual-labeled ALA enables researchers to conduct sophisticated stable isotope-resolved metabolomics (SIRM) studies. medchemexpress.com By tracing the labeled carbon and nitrogen atoms, scientists can gain a deeper understanding of the kinetics and regulation of the heme biosynthesis pathway. medchemexpress.com This can be particularly insightful in studying diseases associated with dysregulated heme metabolism, such as porphyrias, and in investigating the metabolic alterations in cancer cells that can lead to the accumulation of fluorescent porphyrins. nih.govphysiology.org The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, facilitating its use in various experimental setups.
Interactive Data Table: Properties of Isotopically Labeled 5-Aminolevulinic Acid
| Property | Value |
| Chemical Formula | C₅H₉NO₃ · HCl |
| Labeled Atoms | ¹³C, ¹⁵N |
| Applications | Metabolic Research, Isotopic Tracing |
Research Findings Summary
| Research Area | Key Findings |
| Metabolic Pathway Analysis | Stable isotope labeling with ¹³C and ¹⁵N allows for the detailed mapping and quantification of metabolic fluxes through pathways like heme synthesis. nih.govnih.gov |
| Biosynthesis of Tetrapyrroles | Studies have confirmed that ALA is the universal precursor for tetrapyrroles, with distinct C4 and C5 biosynthetic pathways in different organisms. nih.govcapes.gov.br |
| Cancer Research | Exogenous ALA can be metabolized to fluorescent protoporphyrin IX in certain cancer cells, a phenomenon that is being explored for diagnostic and therapeutic purposes. nih.gov The use of labeled ALA can help elucidate the underlying metabolic mechanisms. |
Properties
Molecular Formula |
C313C2H915NO3.HCl |
|---|---|
Molecular Weight |
170.57 |
Origin of Product |
United States |
Methodologies for Synthesis and Isotopic Enrichment of 5 Aminolevulinic Acid 13c2,15n Hcl
Chemical Synthesis Strategies for Site-Specific Isotopic Labeling
Chemical synthesis offers precise control over the placement of isotopic labels. These multi-step routes are designed to build the molecular structure using precursors already enriched with ¹³C and ¹⁵N. A general synthetic scheme has been designed that can be adapted to prepare any ¹³C- and ¹⁵N-isotopomer of ALA with high isotopic enrichment. chemicalbook.com
The introduction of two ¹³C atoms into the ALA molecule is typically achieved by using starting materials that are themselves synthesized from simple, commercially available ¹³C-labeled precursors. A common strategy involves the Gabriel condensation, a robust method for forming primary amines. researchgate.net
One documented route synthesizes 5-[4,5-¹³C₂]Aminolevulinic acid by starting with labeled ethyl bromoacetate. researchgate.netresearchgate.net The synthesis proceeds through several key steps:
Gabriel Condensation : Potassium phthalimide (B116566) is reacted with ethyl bromo[1,2-¹³C₂]acetate. The labeled acetate (B1210297) is derived from [1,2-¹³C₂]acetic acid. researchgate.net
Conversion to Acid Chloride : The product from the condensation is converted to its corresponding acid chloride. researchgate.net
Coupling Reaction : A crucial step involves a palladium-catalyzed coupling reaction between the acid chloride and an organozinc reagent, such as 2-ethoxycarbonylethylzinc iodide (derived from ethyl 3-iodopropionate). researchgate.net This builds the carbon backbone of the target molecule.
Hydrolysis : The final step is the hydrolysis of the resulting phthalimido-protected ester, typically using a strong acid like hydrochloric acid, to yield the desired 5-Aminolevulinic Acid hydrochloride. chemicalbook.comresearchgate.net
An alternative for placing the label at different positions, such as in 5-[1,5-¹³C₂]ALA, involves using different labeled precursors like methyl 3-iodo[1-¹³C]propionate, which can be generated from potassium [¹³C]cyanide. researchgate.net
| Synthetic Step | Reactants | Product | Purpose | Reference |
| Gabriel Condensation | Potassium phthalimide, Ethyl bromo[1,2-¹³C₂]acetate | Phthalimido-protected amino acid ester | Introduction of ¹³C-labeled C4 and C5 positions and the nitrogen atom | researchgate.net |
| Coupling Reaction | Phthalimido[¹³C₂]acetyl chloride, 2-carboethoxyethylzinc iodide | 5-phthalimido[4,5-¹³C₂]laevulinic acid ethyl ester | Formation of the C-C bond to create the 5-carbon backbone | researchgate.net |
| Hydrolysis | 5-phthalimido[4,5-¹³C₂]laevulinic acid ethyl ester, HCl | 5-Aminolevulinic acid-[4,5-¹³C₂] HCl | Deprotection to yield the final product | chemicalbook.comresearchgate.net |
The incorporation of the ¹⁵N atom is often achieved either by using ¹⁵N-labeled potassium phthalimide in the Gabriel synthesis or by introducing the nitrogen atom in a later step using a ¹⁵N-labeled nitrogen source. chemicalbook.com
A direct method for producing ¹⁵N-labeled ALA involves the reaction of a suitable precursor with ¹⁵N-ammonia. nih.gov For example, the synthesis of [¹³N]5-ALA (using the radioactive ¹³N isotope) was achieved by reacting methyl 5-bromolevulinate with [¹³N]ammonia, a method adaptable for stable ¹⁵N isotopes. nih.gov This approach offers a high-yield, rapid incorporation of the nitrogen isotope. nih.gov The historical experiments by David Shemin, who ingested ¹⁵N-labeled glycine (B1666218) to trace its incorporation into heme, first demonstrated the biological pathway but also underscored the principle of using labeled precursors to study metabolic fates. mdpi.com
Purity is paramount, especially for applications in metabolic research and as analytical standards. The final product is typically purified through recrystallization. google.com High-performance liquid chromatography (HPLC) is commonly used to confirm the purity of the final 5-aminolevulinic acid hydrochloride product, with purities often exceeding 99%. chemicalbook.com
Biocatalytic and Metabolic Engineering Approaches for Isotopic Production
Biotechnological methods provide an alternative to chemical synthesis, leveraging the natural biosynthetic pathways of microorganisms. nih.gov By cultivating engineered microbes in media containing stable isotope-labeled precursors, it is possible to produce labeled 5-ALA. nih.gov The two primary natural routes for ALA biosynthesis are the C4 (Shemin) pathway and the C5 pathway. nih.govresearchgate.net
Metabolic engineering of microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae is a core strategy for overproducing ALA. nih.govacs.org These strategies can be adapted for isotopic labeling by growing the engineered strains on labeled substrates.
Key genetic modifications include:
Overexpression of Key Enzymes : In the C4 pathway, 5-aminolevulinate synthase (ALAS), encoded by the hemA gene, is the key enzyme that condenses succinyl-CoA and glycine. acs.orgfrontiersin.org Overexpressing ALAS from various sources, such as Rhodobacter sphaeroides or Sphingobium amiense, can significantly boost ALA production. researchgate.netacs.org In the C5 pathway, overexpression of the hemA (encoding glutamyl-tRNA reductase) and hemL (encoding glutamate-1-semialdehyde (B1620169) aminotransferase) genes is effective. nih.govfrontiersin.org
Deletion of Competing Pathways : To increase the availability of precursors like succinyl-CoA, genes in competing pathways are often knocked out. nih.gov For example, deleting genes in the tricarboxylic acid (TCA) cycle, such as sdhA (encoding succinate (B1194679) dehydrogenase), can redirect metabolic flux towards ALA synthesis. acs.org
Enhancing Cofactor Supply : The biosynthesis of ALA requires cofactors like pyridoxal (B1214274) 5'-phosphate (PLP). researchgate.net Engineering the PLP synthesis pathway has been shown to improve ALA titers. nih.gov
Improving Strain Tolerance : High concentrations of ALA can induce oxidative stress in host cells through the generation of reactive oxygen species (ROS). acs.orgnih.gov Overexpressing antioxidant enzymes like catalase (katE) and superoxide (B77818) dismutase (sodB) has been shown to enhance biomass and increase the final ALA titer by up to 117%. acs.orgnih.gov
| Microorganism | Biosynthetic Pathway | Key Engineering Strategies | Reference |
| Escherichia coli | C4 or C5 | Overexpression of ALAS (hemA), knockout of competing pathways (sdhA), enhancing antioxidant defense (katE, sodB) | researchgate.netacs.org |
| Corynebacterium glutamicum | C4 or C5 | Evaluation of ALAS from different sources, optimization of precursor supply (succinyl-CoA), cofactor engineering (PLP) | nih.govnih.gov |
| Saccharomyces cerevisiae | C4 | Overexpression of ALA synthase (HEM1), addition of inhibitors for downstream enzymes | nih.gov |
| Rhodobacter sphaeroides | C4 | Used in industrial production; mutant strains developed for high ALA yield | researchgate.netresearchgate.net |
To produce 5-ALA-¹³C₂,¹⁵N HCl biosynthetically, the engineered microorganisms are cultivated in a minimal medium where the primary carbon and nitrogen sources are replaced with their stable isotope-labeled counterparts. nih.govf1000research.com
¹³C-Labeling : [U-¹³C]-glucose is commonly used as the sole carbon source. nih.gov The carbon atoms from the labeled glucose enter the central carbon metabolism, including the TCA cycle, and are incorporated into the precursor molecule succinyl-CoA. nih.govnih.gov
¹⁵N-Labeling : A labeled nitrogen source, such as ¹⁵N-ammonium chloride or a ¹⁵N-labeled amino acid like [¹⁵N]-glycine or [¹⁵N]-glutamine, is used. f1000research.comnih.gov In the C4 pathway, ¹⁵N-glycine would be a direct precursor, while in the C5 pathway, the nitrogen would be incorporated from ¹⁵N-glutamate. mdpi.comnih.gov
Metabolic flux analysis (MFA) using ¹³C and ¹⁵N tracers is a powerful tool to understand and optimize these processes. nih.govvanderbilt.edu It allows researchers to trace the flow of atoms through the metabolic network, identify bottlenecks, and pinpoint new targets for genetic engineering to maximize the incorporation of the isotopic labels into the final product. vanderbilt.edu
Assessment of Isotopic Purity and Positional Enrichment
The rigorous assessment of isotopic purity and the precise determination of label positions are critical quality control steps following the synthesis of 5-Aminolevulinic Acid-13C2,15N HCl. These analyses confirm the success of the isotopic enrichment process and ensure the reliability of the compound for its intended applications in metabolic research and as an internal standard for quantitative mass spectrometry. lumiprobe.comchempep.com The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comsigmaaldrich.com
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is a fundamental tool for determining the isotopic enrichment of labeled molecules. chempep.com High-resolution mass spectrometry (HRMS) is particularly powerful, as it can differentiate between ions with very similar mass-to-charge ratios (m/z), allowing for the clear identification of the target isotopologue from unlabeled or partially labeled species. nih.gov
For 5-Aminolevulinic Acid-13C2,15N HCl, the analysis involves comparing the mass spectrum of the enriched compound with its natural abundance counterpart. The introduction of two ¹³C atoms and one ¹⁵N atom results in a distinct mass shift. The isotopic purity is calculated by quantifying the relative abundance of the target ion peak (containing both ¹³C and ¹⁵N labels) compared to the signals from molecules with natural abundance isotopes or incomplete labeling.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are commonly used to analyze 5-aminolevulinic acid and its isotopologues. mssm.edubiomedres.usnih.gov These methods separate the analyte from complex mixtures before it enters the mass spectrometer, ensuring specificity and sensitivity. nih.govnih.gov The use of isotopically labeled internal standards, such as ¹³C₅,¹⁵N-ALA, is standard practice in developing robust LC-MS/MS methods for quantifying endogenous ALA in biological samples like plasma and urine. mssm.edunih.gov
Research Findings from Mass Spectrometry
The primary goal of MS analysis is to confirm the mass shift and quantify the enrichment level. The molecular weight of the labeled compound, 5-Aminolevulinic-4,5-¹³C₂-¹⁵N Acid Hydrochloride, is 170.57 g/mol due to the incorporation of the stable isotopes. lgcstandards.com The analysis determines the percentage of molecules that contain the desired isotopic labels. Commercial-grade labeled amino acids and their derivatives often achieve high levels of enrichment. isotope.com For a similar compound, 5-Aminolevulinic acid-¹³C₅, ¹⁵N hydrochloride, typical isotopic purity is specified at 99 atom % for ¹³C and 98 atom % for ¹⁵N. sigmaaldrich.comsigmaaldrich.com
| Isotopologue Species | Description | Expected Mass Shift (from natural abundance) | Primary Analytical Technique |
|---|---|---|---|
| Unlabeled 5-ALA | Natural abundance of all atoms | M+0 | LC-MS/MS |
| 5-ALA-¹⁵N | Enriched with one ¹⁵N atom only | M+1 | HRMS |
| 5-ALA-¹³C₂ | Enriched with two ¹³C atoms only | M+2 | HRMS |
| 5-ALA-¹³C₂,¹⁵N | Target compound with full enrichment | M+3 | HRMS, LC-MS/MS |
Nuclear Magnetic Resonance (NMR) for Positional Enrichment
While mass spectrometry confirms the degree of isotopic enrichment, NMR spectroscopy is uniquely suited to verify the precise location of the isotopic labels within the molecule. frontiersin.orgmeihonglab.com ¹³C-NMR and ¹⁵N-NMR, or more advanced two-dimensional heteronuclear correlation techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment, can provide definitive evidence of positional enrichment. westmont.edu
In the case of 5-Aminolevulinic Acid-4,5-¹³C₂-¹⁵N HCl, ¹³C-NMR would be used to confirm that the labels are located at the C4 (keto-carbon) and C5 (aminomethyl-carbon) positions. The spectrum would show significantly enhanced signals for these specific carbon atoms relative to the others in the molecule. Similarly, ¹⁵N-NMR would confirm that the label resides on the amino group. The suitability of NMR for analyzing labeled 5-ALA is noted in technical documentation for related compounds. sigmaaldrich.comsigmaaldrich.com
Research Findings from NMR Spectroscopy
NMR analysis provides data on the intramolecular distribution of the isotopes. The chemical shifts of the labeled atoms are compared against reference spectra to confirm their positions. For doubly-labeled proteins and amino acids, 2D and 3D NMR techniques are employed to resolve complex spectra and provide unambiguous assignments for each labeled position. meihonglab.com
| Analytical Method | Parameter Assessed | Typical Findings and Capabilities | Reference Application |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity / Enrichment Level | Quantifies the percentage of fully labeled molecules (e.g., >98%). Distinguishes between different isotopologues based on precise mass. nih.govnih.gov | Assessing enrichment in doubly-labeled proteins. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Isotopic Purity & Quantification | Provides high sensitivity and specificity for quantifying labeled compounds in complex matrices. mssm.edubiomedres.us | Quantification of ALA in biological fluids using labeled standards. mssm.edunih.gov |
| ¹³C-NMR Spectroscopy | Positional Enrichment (Carbon) | Confirms the specific location of ¹³C labels within the molecular structure. frontiersin.org | Tracking ¹³C incorporation in metabolites. frontiersin.org |
| ¹⁵N-NMR Spectroscopy | Positional Enrichment (Nitrogen) | Confirms the location of the ¹⁵N label on the amino group. | Resonance assignment in ¹⁵N-labeled proteins. meihonglab.comwestmont.edu |
| 2D Heteronuclear NMR (e.g., HSQC) | Positional Enrichment (C & N) | Correlates ¹H signals with their attached ¹³C or ¹⁵N nuclei, providing unambiguous positional information. | Structural analysis of ¹³C/¹⁵N labeled proteins. meihonglab.com |
Advanced Analytical Techniques for 5 Aminolevulinic Acid 13c2,15n Hcl and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing
NMR spectroscopy is a non-destructive technique that provides detailed information about the structural and chemical environment of atomic nuclei. nih.gov For isotopically labeled compounds like 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl, NMR is invaluable for tracing metabolic pathways at the atomic level. nih.gov
¹³C NMR spectroscopy is instrumental in studying brain metabolism and other pathways by tracking the incorporation of ¹³C-labeled substrates. nih.gov The natural abundance of ¹³C is low (about 1.1%), which means that introducing a ¹³C-enriched compound like 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl results in strong, specific signals that can be easily distinguished from the natural background. nih.gov This allows researchers to follow the carbon backbone of the molecule as it is metabolized.
In the context of the heme synthesis pathway, the specific placement of ¹³C labels in the precursor molecule allows for the determination of the exact positions of these carbon atoms in downstream metabolites like porphobilinogen (B132115) and eventually the protoporphyrin IX ring. nih.gov By analyzing the ¹³C NMR spectra of these metabolites, it's possible to identify different positional isomers (isotopomers) and quantify their relative abundances. nih.gov This information provides a detailed map of the biochemical transformations and can reveal the activity of different enzymatic pathways. nih.govnih.gov For example, quantitative analysis of ¹³C-¹³C coupling patterns in metabolites isolated after administration of labeled glucose has been used to elucidate the biosynthesis of gallic acid, demonstrating the power of this technique to trace complex pathways. nih.gov
Nitrogen-15 (¹⁵N) is a stable isotope with a nuclear spin of ½, making it suitable for high-resolution NMR studies, unlike the more abundant but quadrupolar ¹⁴N. wikipedia.org The low natural abundance of ¹⁵N (0.37%) makes the introduction of a ¹⁵N-labeled compound essential for metabolic tracing studies. wikipedia.orgresearchgate.net ¹⁵N NMR is particularly effective for investigating the structure of nitrogen-containing heterocycles and monitoring processes like tautomerization. wikipedia.org
In the study of the heme synthesis pathway, the ¹⁵N label on 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl allows for the direct observation of the nitrogen atom's flow. wikipedia.org As 5-ALA is incorporated into the pyrrole (B145914) rings of porphobilinogen and subsequently into the heme molecule, ¹⁵N NMR can track the position of the labeled nitrogen. This provides crucial information about the assembly of the porphyrin macrocycle. nih.gov Studies on heme proteins have shown that the ¹⁵N NMR chemical shifts are sensitive to the local electronic environment, including hydrogen bonding, which can provide insights into the protein-heme interactions. nih.gov The ability to trace the nitrogen atom complements the carbon tracing from ¹³C NMR, offering a more complete picture of the metabolic fate of 5-Aminolevulinic Acid. wikipedia.orgnih.gov
Combining the detection of both ¹³C and ¹⁵N isotopes through multi-nuclear NMR experiments provides a comprehensive approach to metabolic profiling. nih.govnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between the ¹⁵N nucleus and adjacent ¹H or ¹³C nuclei. youtube.comresearchgate.net This allows for the simultaneous tracking of both the carbon and nitrogen atoms from the original 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl molecule.
This comprehensive profiling is particularly powerful for resolving complex metabolic networks where a metabolite can enter various pathways. nih.gov By observing the patterns of ¹³C and ¹⁵N labeling in a range of downstream products, researchers can quantify the flux through different branches of metabolism. researchgate.net For instance, in studies of amino acid metabolism, combining ¹³C and ¹⁵N labeling has been shown to increase the coverage of quantifiable isotopomers, leading to higher resolution in metabolic flux analysis. nih.gov This multi-nuclear approach provides a more detailed and dynamic view of cellular metabolism than single-isotope experiments alone. nih.gov
Mass Spectrometry (MS) for Isotopic Flux Analysis and Quantification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and is particularly well-suited for isotopic flux analysis, where the incorporation of stable isotopes into metabolites is measured to determine the rate of metabolic pathways. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govmssm.edu This technique is ideal for the quantitative analysis of 5-Aminolevulinic Acid and its metabolites in complex biological samples like urine, plasma, and tissues. nih.govmssm.edunih.gov
In a typical LC-MS/MS method for ALA analysis, the sample is first subjected to a separation on an LC column. nih.govresearchgate.net The eluting compounds are then ionized and enter the mass spectrometer. In the tandem MS setup, a specific precursor ion (e.g., the molecular ion of labeled ALA) is selected, fragmented, and a specific product ion is detected. This process, known as selected reaction monitoring (SRM), provides excellent specificity and sensitivity. nih.govmssm.edu The use of a stable isotope-labeled internal standard, such as 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.govbiomedres.us LC-MS/MS methods have been developed that are rapid, require small sample volumes, and can simultaneously measure ALA and its immediate product, porphobilinogen (PBG). nih.govmssm.edunih.govresearchgate.net
Table 1: LC-MS/MS Method Parameters for 5-ALA and PBG Quantification
| Parameter | Details | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standards | ¹³C₅, ¹⁵N-ALA; 2,4-¹³C₂-PBG | nih.govmssm.edu |
| Sample Types | Urine, Plasma, Tissues | nih.govmssm.edu |
| Sample Preparation | Solid-phase extraction, butanol derivatization | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | nih.govnih.govresearchgate.net |
| Accuracy | 88.2% to 110% | mssm.edunih.govresearchgate.net |
| Intra- and Inter-assay CVs | < 10% | mssm.edunih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in metabolomics for the separation and analysis of volatile and thermally stable compounds. mdpi.com For non-volatile metabolites like 5-aminolevulinic acid, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov
A reported GC-MS method for quantifying urinary 5-ALA involves the derivatization of ALA to form a trimethylsilyl (B98337) ester of its ethylacetoacetate pyrrole derivative. nih.gov The analysis is then performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the derivatized ALA, enhancing the sensitivity and specificity of the measurement. nih.gov The Human Metabolome Database contains predicted GC-MS spectra for both non-derivatized and derivatized forms of 5-aminolevulinic acid, which can serve as a guide for compound identification. hmdb.ca GC-MS is a valuable tool for metabolomic studies aiming to get a broad overview of metabolic changes in response to various stimuli. mdpi.com
Table 2: GC-MS Analysis of 5-Aminolevulinic Acid
| Parameter | Details | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Derivatization | Formation of trimethylsilyl ester of ethylacetoacetate pyrrole derivative | nih.gov |
| Quantification Mode | Selected Ion Monitoring (SIM) | nih.gov |
| Detection Limit | 0.1 nmol/ml | nih.gov |
| Application | Determination of urinary 5-ALA in normal subjects and patients | nih.gov |
High-Resolution Mass Spectrometry for Precise Isotopomer Distribution Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the analysis of stable isotope-labeled compounds. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide sufficient resolving power to distinguish between molecules with very similar nominal masses. This capability is crucial for determining the precise distribution of isotopomers, which are molecules that differ only in their isotopic composition.
In studies involving 5-Aminolevulinic Acid-13C2,15N HCl, HRMS allows researchers to track the incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites. By measuring the relative abundances of the different isotopic peaks for a given metabolite, it is possible to elucidate metabolic fluxes and pathway activities.
A key application of this technology is in stable isotope-resolved metabolomics. For instance, a liquid chromatography-hybrid quadrupole/Orbitrap HRMS method has been successfully used to simultaneously quantify acyl-coenzyme A (acyl-CoA) thioesters and measure the incorporation of labeled carbon atoms from precursors like [¹³C₆]-glucose. nih.gov This approach, using parallel reaction monitoring, enables the distinction of acyl-CoAs labeled with a fixed isotope in the coenzyme A moiety from those labeled variably in the acyl chain via metabolic processes. nih.gov This dual-labeling strategy provides a more complete description of metabolism by revealing the relative contributions of different precursors to specific metabolic pools. nih.gov The high resolution of the Orbitrap analyzer is essential for separating the complex isotopic patterns that arise from the incorporation of multiple ¹³C and ¹⁵N atoms and for quantifying their relative levels accurately.
Table 1: Comparison of Mass Spectrometry Techniques for Isotopomer Analysis
| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, FT-ICR) |
| Mass Accuracy | Low (Unit mass resolution) | High (< 5 ppm) |
| Resolving Power | Low (Cannot distinguish fine isotopic peaks) | High (Can resolve overlapping isotopic clusters) |
| Application | General quantification, target screening | Isotopomer distribution, flux analysis, unknown identification |
| Suitability for ¹³C/¹⁵N Tracing | Limited; difficult to resolve complex labeling patterns | Ideal; provides precise data on isotope incorporation |
Quantitative Isotopic Dilution Mass Spectrometry for Metabolite Concentration Determination
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of metabolites in complex biological matrices. The method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, a compound like 5-Aminolevulinic Acid-13C2,15N HCl would serve as an ideal internal standard—to a sample prior to processing and analysis.
Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same variations during sample extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous (light) analyte to the added (heavy) internal standard, highly accurate quantification can be achieved, correcting for sample loss and matrix effects.
Recent advancements have focused on expanding the utility and throughput of this technique.
Multi-Isotope Standards: Researchers have successfully used extracts from spirulina (a microorganism uniformly labeled with ¹³C) as a source of multiple ¹³C-labeled internal standards for the broad quantification of intracellular bacterial metabolites. core.ac.uk This approach enabled the quantification of 52 metabolites, including amino acids and carboxylic acids, in Clostridium autoethanogenum. core.ac.uk The method demonstrated excellent linearity (R² ≥ 0.99) and precision, with relative standard deviations (RSDs) within 20% for all metabolites. core.ac.uk
High-Throughput Methods: A novel strategy named sequential quantification using isotope dilution (SQUID) has been developed to increase the throughput of clinical LC-MS analyses. nih.gov This method involves serial sample injections into a continuous isocratic mobile phase, using isotope-labeled standards to correct for signal changes over time. nih.gov The SQUID method has been shown to quantify microbial metabolites in urine with analysis times as short as 57 seconds per sample, demonstrating its potential for large-scale clinical and research cohorts. nih.gov
Table 2: Key Parameters for a Validated LC-IDMS Method for Metabolite Quantification
| Parameter | Typical Acceptance Criteria | Research Finding Example core.ac.uk |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 for 74 metabolites |
| Precision (RSD) | < 15-20% | Within 15% RSD for 49 metabolites; within 20% for all |
| Accuracy (Recovery) | 80-120% | Within 20% for all metabolites |
| Limit of Quantification (LOQ) | Dependent on analyte | ≤1 μM |
Chromatographic Separation Techniques for Labeled Compound Analysis
Prior to mass spectrometric detection, complex biological samples must undergo separation to reduce matrix interference and distinguish between isomeric compounds. Chromatography is the cornerstone of this process.
High-Performance Liquid Chromatography (HPLC) for Pre-MS Separation
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating analytes from a liquid sample before they enter the mass spectrometer. sigmaaldrich.com For the analysis of 5-aminolevulinic acid (ALA) and its metabolites, reversed-phase (RP) HPLC is most common. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar molecules, such as phase II metabolites (e.g., glucuronides), elute earlier, while less polar parent compounds are retained longer. nih.gov
Due to ALA's nature as a small, polar amino acid with a weak chromophore, direct detection can be challenging. researchgate.net Therefore, pre-column derivatization is often employed to enhance its chromatographic retention and detection sensitivity. A common method involves derivatizing ALA with reagents like acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent product, which can then be readily separated and detected. researchgate.netresearchgate.net The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) combines the separation power of HPLC with the sensitivity and specificity of MS, making it a powerful tool for determining drug metabolites in biological matrices. nih.gov
Table 3: Example HPLC Conditions for ALA Analysis
| Parameter | Condition | Source |
| Column | Purospher™ Star RP-18 endcapped (5 µm) | sigmaaldrich.com |
| Mobile Phase | Methanol/water/glacial acetic acid (49.5:49.5:1, v/v/v) | researchgate.net |
| Detection | Fluorescence (Ex: 370 nm, Em: 460 nm) after derivatization | researchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min | sigmaaldrich.com |
Capillary Electrophoresis (CE) for Specialized Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size and charge. unl.edu It offers several advantages, including extremely small sample volume requirements, rapid analysis times, and high separation efficiency, often exceeding that of HPLC. unl.eduacs.org These features make CE particularly well-suited for analyzing precious or volume-limited samples.
CE is an excellent method for separating small, charged molecules like ALA and its degradation products. nih.gov A validated CE method was developed to simultaneously quantify ALA and its degradation products in under 9 minutes. nih.gov The technique's high resolving power allows it to separate structurally similar compounds effectively. When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE can achieve sub-nanomolar limits of detection, making it ideal for trace analysis of amino acids in complex samples. acs.org While less common than HPLC in routine clinical labs, CE provides a powerful alternative for specialized applications where high resolution and minimal sample consumption are paramount. unl.edunih.gov
Table 4: Comparison of HPLC and CE for Labeled Metabolite Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Separation Principle | Partitioning between mobile and stationary phases | Differential migration in an electric field |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
| Efficiency/Resolution | Good to High | Very High |
| Analysis Time | Minutes to tens of minutes | Typically faster, often < 10 minutes nih.gov |
| Primary Applications | Routine quantitative analysis, broad applicability | High-resolution separations, charged analytes, limited sample volume unl.edu |
| Robustness | Generally considered more robust for routine use | Can be sensitive to matrix composition (e.g., high salt) acs.org |
Applications of 5 Aminolevulinic Acid 13c2,15n Hcl in Fundamental Biochemical Research
Elucidation of Tetrapyrrole Biosynthesis Pathways
Tetrapyrroles are a class of essential biological pigments that include heme, chlorophyll (B73375), siroheme, and vitamin B12. 5-ALA is the common precursor for the synthesis of all these molecules. researchgate.net The use of isotopically labeled 5-ALA has been instrumental in unraveling the complex enzymatic steps that constitute these vital biosynthetic pathways.
Heme, a prosthetic group for proteins like hemoglobin and cytochromes, is synthesized through a well-defined pathway starting from 5-ALA. researchgate.net The use of labeled 5-ALA allows for the specific and accurate measurement of heme biosynthesis. researchgate.net When 5-Aminolevulinic Acid-13C2,15N HCl is introduced into model organisms or cell-free systems, the ¹³C and ¹⁵N atoms become incorporated into the resulting porphyrin intermediates and the final heme molecule. nih.gov This enables researchers to follow the flow of these atoms through the pathway, confirming the sequence of enzymatic reactions and identifying any alternative or previously unknown routes.
For instance, studies have utilized labeled precursors to investigate the efficiency of heme synthesis. By adding labeled 5-ALA, which is a committed precursor to the heme biosynthesis pathway, researchers can achieve high levels of isotopic enrichment in the final heme product. lsu.edu This specificity provides a quantitative advantage over using more general precursors like glycine (B1666218). researchgate.netlsu.edu
Table 1: Key Enzymes in Heme Biosynthesis
| Enzyme Name | Abbreviation | Function |
| 5-Aminolevulinic Acid Synthase | ALAS | Catalyzes the synthesis of 5-ALA from glycine and succinyl-CoA. researchgate.netwikipedia.org |
| 5-Aminolevulinic Acid Dehydratase | ALAD | Catalyzes the condensation of two 5-ALA molecules to form porphobilinogen (B132115). wikipedia.org |
| Porphobilinogen Deaminase | PBGD | Catalyzes the polymerization of four porphobilinogen molecules. |
| Uroporphyrinogen III Synthase | UROS | Catalyzes the cyclization of the linear tetrapyrrole. |
| Uroporphyrinogen Decarboxylase | UROD | Catalyzes the decarboxylation of the uroporphyrinogen III side chains. |
| Coproporphyrinogen Oxidase | CPOX | Catalyzes the oxidative decarboxylation of coproporphyrinogen III. |
| Protoporphyrinogen (B1215707) Oxidase | PPOX | Catalyzes the oxidation of protoporphyrinogen IX. |
| Ferrochelatase | FECH | Catalyzes the insertion of iron into protoporphyrin IX to form heme. ijpp.com |
This table provides a simplified overview of the key enzymes involved in the heme biosynthesis pathway.
Similar to heme, the biosynthesis of chlorophyll, the primary photosynthetic pigment in plants and algae, also begins with 5-ALA. mdpi.com Isotopic labeling studies with compounds like 5-Aminolevulinic Acid-13C2,15N HCl have been crucial in understanding the carbon and nitrogen flow during chlorophyll synthesis. nih.gov By supplying labeled 5-ALA to plants or algal cultures, scientists can track the incorporation of ¹³C and ¹⁵N into the chlorophyll molecule.
These tracer experiments have helped to confirm the C5 pathway for 5-ALA synthesis in these organisms, where glutamate (B1630785) is the initial precursor. nih.gov Furthermore, they allow for the quantification of chlorophyll turnover and the investigation of regulatory points within the biosynthetic pathway under different environmental conditions. nih.gov
Siroheme, a key cofactor for sulfite (B76179) and nitrite (B80452) reductases, and vitamin B12 (cobalamin), an essential vitamin, are also members of the tetrapyrrole family derived from 5-ALA. researchgate.netnih.gov The biosynthetic pathways for these molecules are complex and branch off from the main porphyrin pathway at the level of uroporphyrinogen III. researchgate.net The use of 5-Aminolevulinic Acid-13C2,15N HCl allows researchers to trace the intricate series of enzymatic reactions, including methylations, reductions, and rearrangements, that lead to the formation of these unique tetrapyrroles. Isotope-labeled experiments are invaluable for elucidating the mechanisms of the enzymes involved in these specialized pathways. nih.gov
Mechanistic Studies of Enzymes Involved in ALA Metabolism
Beyond tracing metabolic pathways, 5-Aminolevulinic Acid-13C2,15N HCl is a vital tool for probing the mechanisms of individual enzymes that synthesize and utilize 5-ALA.
5-Aminolevulinic acid synthase (ALAS) catalyzes the first committed step in heme biosynthesis in many organisms, the condensation of glycine and succinyl-CoA to form 5-ALA. wikipedia.orgnih.gov By using isotopically labeled substrates, researchers can investigate the enzyme's mechanism in great detail. For example, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can reveal which steps in the catalytic cycle are rate-limiting. nih.gov While direct KIE studies on ALAS with 5-Aminolevulinic Acid-13C2,15N HCl as a product are less common, the use of isotopically labeled substrates like ¹³C- and ¹⁵N-glycine provides critical insights into the enzyme's catalytic mechanism. nih.gov
Table 2: Investigated Kinetic Isotope Effects in an ALAS-catalyzed reaction
| Labeled Substrate | Observed KIE (kH/kD) | Implication |
| Deuterated glycine (at C-α) | 1.2 | Abstraction of the C-α proton is not the rate-limiting step. nih.gov |
This table is based on findings from studies on Rhodobacter capsulatus ALAS. nih.gov
5-Aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen synthase, catalyzes the dimerization of two molecules of 5-ALA to form porphobilinogen. wikipedia.org The use of isotopically labeled 5-ALA allows for precise measurement of ALAD activity. By incubating the enzyme with 5-Aminolevulinic Acid-13C2,15N HCl and analyzing the product, porphobilinogen, via mass spectrometry, researchers can quantify the enzyme's catalytic efficiency.
Furthermore, these labeled substrates are invaluable for studying the inhibition of ALAD. For example, the mechanism of inhibition by heavy metals like lead can be investigated by observing their effect on the enzyme's ability to process the labeled substrate. These studies have helped to characterize the two substrate-binding sites of the enzyme, termed the A-site and the P-site, and have shown that substrate binding is an ordered process. nih.gov
Investigation of Metabolic Flux in Non-Clinical Biological Systems
The study of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway, is crucial for understanding cellular physiology. 5-Aminolevulinic Acid-13C2,15N HCl is particularly valuable in these investigations as it provides a window into the intricate network of biochemical reactions.
Carbon and Nitrogen Fluxes in Microbial Metabolism
In the realm of microbiology, understanding the flow of essential elements like carbon and nitrogen is key to deciphering the metabolic capabilities and adaptations of microorganisms. The use of substrates dually labeled with ¹³C and ¹⁵N, such as 5-Aminolevulinic Acid-13C2,15N HCl, enables researchers to perform sophisticated metabolic flux analysis (MFA). nih.gov This technique allows for the quantitative determination of in vivo reaction rates (fluxes) by tracking the distribution of these stable isotopes through central metabolic pathways. nih.govsquarespace.com
Studies on various bacteria, including pathogens like Mycobacterium tuberculosis, have utilized dual isotopic labeling to unravel the complexities of their metabolism. nih.govbiorxiv.org By feeding microbes a ¹³C and ¹⁵N labeled source, researchers can trace the incorporation of these isotopes into key metabolic end-products like proteinogenic amino acids. nih.gov This information, when integrated into a metabolic network model, provides a detailed map of both carbon and nitrogen fluxes. For instance, such studies have been instrumental in identifying critical nodes in nitrogen metabolism, with glutamate often emerging as a central hub. nih.govbiorxiv.org
The insights gained from these flux maps are vital for identifying metabolic bottlenecks and informing strategies for metabolic engineering, such as enhancing the production of valuable biochemicals or developing novel antimicrobial agents that target essential metabolic pathways. acs.org
Table 1: Key Findings from Microbial Metabolic Flux Analysis using Dual Isotope Labeling
| Microbial System | Key Findings | Research Focus |
| Mycobacterium bovis BCG | Quantification of carbon and nitrogen fluxes, identification of glutamate as a central nitrogen metabolism node. nih.govbiorxiv.org | Understanding pathogen metabolism for drug development. nih.gov |
| General Microbial Systems | Elucidation of central metabolic network functionality and topology. nih.gov | Metabolic engineering and biotechnology applications. acs.org |
Metabolic Reprogramming in Plant Stress Responses using Labeled ALA
Plants, being sessile organisms, must constantly adapt their metabolism to cope with various environmental stresses, such as salinity, drought, and extreme temperatures. 5-Aminolevulinic Acid (ALA) has been shown to play a significant role in enhancing plant tolerance to these abiotic stresses. nih.gov When applied exogenously, ALA can trigger a cascade of metabolic changes, a process known as priming, which prepares the plant to better withstand subsequent stress events. nih.gov
The use of isotopically labeled ALA, including 5-Aminolevulinic Acid-13C2,15N HCl, provides a powerful method to trace the metabolic reprogramming that occurs in response to stress. By tracking the labeled carbon and nitrogen atoms, researchers can identify the specific pathways that are upregulated or downregulated. For example, studies have shown that ALA treatment can lead to alterations in the composition of soluble carbohydrates and flavonoids in tea leaves, which contributes to enhanced cold resistance. nih.govnih.gov Furthermore, ALA can influence nitrogen assimilation, which is critical for plant growth and stress tolerance. nih.gov
Investigating these metabolic shifts with labeled ALA allows for a detailed understanding of the mechanisms behind ALA-induced stress tolerance. This knowledge is invaluable for developing strategies to improve crop resilience and ensure food security in the face of a changing climate. nih.gov
Table 2: Effects of ALA on Plant Metabolism Under Abiotic Stress
| Plant Species | Abiotic Stress | Observed Metabolic Changes | Reference |
| Tea (Camellia sinensis L.) | Cold Stress | Altered galactose composition and increased flavonoid content. | nih.govnih.gov |
| General Plant Systems | Various (salinity, drought, etc.) | Enhanced photosynthesis, antioxidant capacity, and nitrogen assimilation. | nih.gov |
Tracing Amino Acid and Glycine Metabolism Interconnections
5-Aminolevulinic acid is synthesized in many organisms through the condensation of glycine and succinyl-CoA. nih.govfrontiersin.orgnih.gov This direct link to amino acid metabolism makes isotopically labeled 5-ALA an excellent tracer for studying the intricate interconnections between different metabolic pathways. By introducing 5-Aminolevulinic Acid-13C2,15N HCl into a biological system, researchers can follow the fate of the labeled carbon and nitrogen atoms as they are potentially recycled back into the general amino acid pool or used in other biosynthetic processes.
Studies utilizing ¹⁵N-labeled glycine have demonstrated the feasibility of tracing nitrogen flow from this simple amino acid to a variety of essential metabolites, including purines and glutathione. biorxiv.org Given that 5-ALA is a direct downstream product of glycine, using doubly labeled 5-ALA could provide even more detailed insights. It would allow for the simultaneous tracking of both the carbon skeleton and the amino group, offering a more complete picture of how these components are utilized and interconnected within the cell's metabolic network. This can help to delineate the pathways of amino acid degradation and their integration with central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. libretexts.org
Probing Subcellular Compartmentation of Metabolic Pathways
The eukaryotic cell is characterized by a high degree of compartmentalization, with specific metabolic pathways being localized to distinct organelles such as mitochondria and the cytoplasm. Understanding this subcellular organization is fundamental to comprehending cellular function. Isotopically labeled molecules like 5-Aminolevulinic Acid-13C2,15N HCl are invaluable tools for probing this compartmentation.
The biosynthesis of 5-ALA itself occurs within the mitochondria in many organisms. reactome.org Exogenously supplied 5-ALA is transported into cells and subsequently converted to protoporphyrin IX (PpIX) through a series of enzymatic steps that take place in both the mitochondria and the cytoplasm. By using labeled 5-ALA and analyzing the isotopic composition of its downstream metabolites in different cellular fractions, researchers can gain insights into the transport of these molecules across organellar membranes and the relative activities of the biosynthetic enzymes in each compartment.
Theoretical Frameworks and Computational Modeling in Stable Isotope Tracing
Principles of Metabolic Flux Analysis (MFA) with Isotopic Data
The core principle of MFA is that the isotopic labeling pattern of a metabolite is determined by the fluxes of the reactions that produce it. nih.gov Therefore, by measuring these labeling patterns, it is possible to infer the contributing fluxes. nih.gov This requires a detailed mathematical model that connects the network fluxes to the measured isotope distributions.
Stoichiometric Network Models for Labeled Metabolite Distribution
The foundation of any MFA is a stoichiometric model of the metabolic network. nih.gov This model is a mathematical representation of all the known biochemical reactions within the cell, defining the relationships between substrates and products. nih.govcwi.nl Each reaction is represented by an equation that must be balanced in terms of atoms, such as carbon, nitrogen, and hydrogen. nih.gov
The model is constructed as a stoichiometric matrix (S), where each row represents a metabolite and each column represents a reaction. researchgate.net The entries in the matrix are the stoichiometric coefficients, indicating whether a metabolite is consumed (negative value) or produced (positive value) in a particular reaction. nih.govcwi.nl
When a labeled substrate like 5-Aminolevulinic Acid-13C2,15N HCl is introduced, the model must also track the transfer of the labeled atoms (13C and 15N) from substrates to products in each reaction. nih.gov This requires detailed atom mapping for every reaction in the network, which specifies the fate of each atom. nih.gov By combining the stoichiometry and the atom transitions, the model can predict the mass isotopomer distribution (MID) for each metabolite at a given set of fluxes. The MID describes the relative abundance of a metabolite with different numbers of heavy isotopes.
Isotopic Steady-State and Dynamic Labeling Experiments
Isotope tracing experiments can be conducted under two primary conditions: isotopic steady-state or dynamic (non-stationary) labeling. wikipedia.org The choice between these approaches depends on the specific research question and the characteristics of the metabolic system being studied. researchgate.net
In dynamic labeling experiments, the incorporation of the isotopic label into metabolites is measured over a time course, before the system reaches isotopic steady-state. youtube.com This approach is particularly useful for studying metabolic systems that are not at a steady state or for determining fluxes in pathways that are slow to reach isotopic equilibrium. nih.govnih.gov Dynamic MFA (dMFA) or Isotopically Non-stationary MFA (INST-MFA) uses a system of ordinary differential equations to model the change in isotopic labeling over time, which is computationally more intensive. wikipedia.orgresearchgate.net
| Feature | Isotopic Steady-State MFA | Dynamic (Non-Stationary) MFA |
| Experimental Duration | Long (hours to days) to ensure constant labeling. nih.gov | Short (minutes to hours) to capture transient labeling. youtube.com |
| Metabolic State | Assumes metabolic steady-state (constant fluxes). nih.gov | Can be applied to systems not at metabolic steady-state. nih.gov |
| Mathematical Model | System of algebraic equations. researchgate.net | System of ordinary differential equations. wikipedia.org |
| Computational Complexity | Relatively lower. | Higher. nih.gov |
| Applicability | Well-suited for many microbial and cell culture systems. nih.gov | Useful for slow-growing organisms, complex systems, or analyzing pathway dynamics. wikipedia.orgnih.gov |
Computational Tools and Algorithms for Isotope Tracing Data Processing
The data generated from isotope tracing experiments, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, require significant computational processing to extract meaningful flux information. ox.ac.ukfrontiersin.org This involves correcting raw data, determining mass isotopomer distributions, and then using this information to estimate fluxes.
Software for Isotopomer Distribution Analysis
Before flux estimation, the raw analytical data must be processed to determine the mass isotopomer distributions (MIDs) of the measured metabolites. This involves correcting for the natural abundance of heavy isotopes that are present even without the introduction of a labeled tracer. nih.gov Several software tools have been developed to automate this process.
For example, the Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) is a MATLAB-based tool that automates the extraction of isotopic information from MS datasets. nih.govoup.com It can process data from multiple files, identify chromatographic peaks, and calculate MIDs, which can then be corrected for natural isotopic abundance. nih.gov PIRAMID supports the analysis of experiments using various isotopes, including 13C and 15N. nih.gov Other tools like IsoCor and ICT also provide functionalities for natural abundance correction, with ICT being capable of handling data from tandem mass spectrometry. oup.com
| Software Tool | Primary Function | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | Isotopomer network modeling and metabolic flux analysis. vueinnovations.com | Supports both steady-state and non-stationary MFA; includes tracer simulation platform. mdpi.comvueinnovations.com |
| PIRAMID | Quantification of mass isotopomer distributions (MIDs) from MS data. nih.govoup.com | User-friendly GUI; supports single and dual labeling (e.g., 13C, 15N); corrects for natural isotope abundance. nih.gov |
| METRAN | 13C-metabolic flux analysis, experiment design, and statistical analysis. mit.edu | Based on the Elementary Metabolite Units (EMU) framework. mit.edu |
| FiatFlux | Flux ratio analysis from MS data. nih.gov | Pre-configured for common substrates and model organisms; open-source. nih.gov |
| IsoCor | Corrects MS data for natural isotope abundance. oup.com | Supports various isotopes, not just 13C. oup.com |
| ICT (Isotope Correction Toolbox) | Corrects tandem MS data for natural isotope abundance. oup.com | Command-line tool; supports batch processing and any labeling source. oup.com |
| FreeFlux | Performs labeling pattern simulation and flux analysis at both isotopic steady state and transient state. acs.org | Open-source Python package; supports parallelization for faster calculations. acs.org |
Flux Estimation Algorithms Incorporating 13C and 15N Labeling
Once corrected MIDs are obtained, flux estimation algorithms are used to find the set of fluxes that best explains the experimental data within the context of the stoichiometric model. This is typically framed as an optimization problem where the difference between the model-predicted MIDs and the experimentally measured MIDs is minimized.
The use of a dually-labeled precursor like 5-Aminolevulinic Acid-13C2,15N HCl allows for the simultaneous tracing of carbon and nitrogen pathways. nih.gov This provides more constraints on the metabolic model and can significantly improve the precision and resolution of the estimated fluxes. nih.gov Algorithms for 13C-MFA are well-established, and similar principles apply to 15N-MFA. creative-proteomics.com When both labels are present, the computational framework must be able to track the isotopomers containing any combination of 13C and 15N.
This co-labeling strategy, often termed 13C15N-MFA, provides a more comprehensive view of cellular metabolism, particularly the interplay between central carbon and nitrogen metabolism, such as amino acid synthesis. nih.gov The increased complexity of the data from dual-labeling experiments necessitates robust computational tools that can handle the larger number of possible isotopologues and accurately calculate the combined carbon and nitrogen fluxes. uky.edudigitellinc.com
Simulation of Metabolic Networks with Labeled Precursors
Before conducting a resource-intensive labeling experiment, it is often beneficial to simulate the metabolic network with potential labeled precursors. usp.br Computational simulation allows researchers to perform in silico experiments to predict the labeling patterns that would result from using a specific tracer, such as 5-Aminolevulinic Acid-13C2,15N HCl, under a given set of assumed fluxes. researchgate.net
These simulations are crucial for optimal experimental design. researchgate.net By testing different tracers and labeling positions, researchers can determine which experimental setup will provide the most information and best resolve the fluxes of interest. nih.gov For instance, a simulation might reveal that a particular tracer will not result in significant labeling of a key metabolic pathway, prompting the selection of a different tracer. Software packages like INCA include functionalities for simulating labeling experiments, allowing users to evaluate the effectiveness of different tracer strategies before entering the lab. mdpi.comvueinnovations.com This predictive power is essential for maximizing the value of stable isotope tracing studies.
Future Directions and Emerging Research Avenues
Development of Novel Synthesis Methods for Higher Purity and Specificity of Labeled ALA
The utility of 5-Aminolevulinic Acid (ALA) as a tracer in metabolic studies is critically dependent on the purity and precise isotopic labeling of the molecule. While methods for synthesizing various isotopomers of ALA exist, the pursuit of higher purity and greater specificity remains a key research focus. chemicalbook.comresearchgate.net Novel synthetic routes are being explored to improve yield, reduce byproducts, and allow for the targeted placement of isotopes at specific atomic positions within the molecule. rsc.orgsioc-journal.cn
These advancements are crucial for producing highly enriched and specific isotopomers like 5-Aminolevulinic Acid-13C2,15N HCl, which are essential for sensitive and accurate metabolic tracking. The ability to synthesize any 13C- and 15N-isotopomer with high isotopic enrichment is a significant goal, enabling researchers to design experiments that can answer very specific questions about metabolic fluxes and pathway dynamics. chemicalbook.com
Table 1: Comparison of Synthesis Starting Materials for 5-Aminolevulinic Acid Hydrochloride
| Starting Material | Key Advantages | Reference |
| Epichlorohydrin | Inexpensive, readily available, good overall yield | sioc-journal.cn |
| Methyl Levulinate | Renewable, uses less toxic reagents (CuBr2) | rsc.orgresearchgate.net |
| 1,3-dichloroacetone | Simple synthesis steps, high selectivity | google.com |
| Glycine (B1666218) | Inexpensive raw material | google.com |
Integration of Isotope Tracing with Advanced Imaging Techniques (e.g., Magnetic Resonance Spectroscopic Imaging for in situ Metabolic Profiling in Non-Clinical Models)
The combination of stable isotope tracing with advanced imaging modalities represents a powerful frontier in metabolic research. nih.gov Magnetic Resonance Spectroscopic Imaging (MRSI) is a non-invasive technique that can provide spatial information about the distribution of metabolites in living tissues. When used in conjunction with isotopically labeled compounds like 5-Aminolevulinic Acid-13C2,15N HCl, MRSI can be used to perform in situ metabolic profiling in non-clinical models. nih.gov
The principle behind this integration lies in the fact that exogenously administered 5-ALA is preferentially taken up by certain cells, such as those in malignant gliomas, and converted into protoporphyrin IX (PpIX). nih.govnih.govnih.gov This accumulation can be detected by MRI. nih.govnih.govrsna.org Studies have shown that the administration of 5-ALA leads to an increase in intracellular iron concentration in glioblastomas due to the promotion of heme synthesis. nih.govrsna.org This change in iron content can be detected by MR imaging, specifically by observing a decrease in T2* values. nih.govrsna.org
This approach allows for the non-invasive visualization of metabolic activity within a tumor, potentially aiding in the identification of high-grade foci within gliomas. nih.govrsna.org The ability to track the metabolic fate of the labeled carbon and nitrogen atoms from 5-Aminolevulinic Acid-13C2,15N HCl in real-time and in a spatially resolved manner would provide unprecedented insights into tumor metabolism.
Future developments in this area will likely focus on improving the sensitivity and resolution of MRSI for detecting labeled metabolites and on developing new isotopically labeled probes for imaging a wider range of metabolic pathways. The integration of these techniques holds the promise of moving beyond static snapshots of metabolism to dynamic, in vivo visualizations of metabolic fluxes. nih.gov
Expansion of 5-Aminolevulinic Acid-13C2,15N HCl Applications to Uncharted Metabolic Pathways in Diverse Organisms
While the primary application of labeled 5-ALA has been in studying the heme synthesis pathway, particularly in the context of cancer, its potential as a tracer extends to a much broader range of metabolic investigations in diverse organisms. nih.govnih.gov As the precursor to tetrapyrroles, 5-ALA is fundamental to the biosynthesis of a wide array of essential molecules beyond heme, including chlorophylls (B1240455) in plants and photosynthetic bacteria, and vitamin B12. researchgate.netnih.gov
The use of 5-Aminolevulinic Acid-13C2,15N HCl allows researchers to trace the flow of carbon and nitrogen atoms through these complex biosynthetic pathways. nih.gov This can help to elucidate the intricate regulatory networks that govern the production of these vital compounds. For instance, in plant biology, dual-labeling studies with 13C and 15N have been used to understand the exchange of amino acids in symbiotic relationships between plants and nitrogen-fixing bacteria. nih.gov
Furthermore, the application of stable isotope-resolved metabolomics (SIRM) enables the tracking of individual atoms through compartmentalized metabolic networks in a wide range of experimental systems. nih.gov This powerful approach can be used to uncover novel metabolic routes and interconnections that are not apparent from traditional metabolomics studies alone. nih.gov By tracing the labeled atoms from 5-Aminolevulinic Acid-13C2,15N HCl, researchers can map out previously uncharted metabolic territory in various organisms, from microbes to mammals. This could lead to new discoveries in areas such as microbial metabolism, plant biochemistry, and the metabolic basis of various diseases. nih.gov
Table 2: Potential Uncharted Metabolic Pathways for 5-Aminolevulinic Acid-13C2,15N HCl Tracing
| Organism Type | Potential Metabolic Pathway Investigation | Significance |
| Plants | Chlorophyll (B73375) biosynthesis, nitrogen fixation and assimilation | Understanding plant growth, and improving crop yields. |
| Bacteria | Vitamin B12 synthesis, tetrapyrrole-dependent processes | Discovering new antibiotic targets, and engineering microbes for industrial applications. |
| Fungi | Heme-dependent enzyme function, secondary metabolite production | Developing new antifungal agents, and optimizing fungal fermentation processes. |
| Mammals | Heme degradation and iron recycling, bile pigment formation | Investigating diseases related to iron metabolism and liver function. |
Advancements in Ultra-Trace Detection and Quantification of Labeled Metabolites
The ability to detect and quantify isotopically labeled metabolites at very low concentrations is crucial for expanding the applications of tracers like 5-Aminolevulinic Acid-13C2,15N HCl. Advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously pushing the limits of detection. nih.govnih.gov
Ultra-high-resolution mass spectrometry, for example, enables the accurate measurement of mass differences between labeled and unlabeled compounds, allowing for confident identification and quantification even in complex biological matrices. nih.gov Techniques like Stable Isotope Resolved Metabolomics (SIRM) leverage these instrumental advances to track atoms through metabolic networks with high precision. nih.gov
For NMR-based metabolomics, the use of isotope labeling significantly enhances sensitivity and resolution, making it possible to identify and quantify low-concentration metabolites that would otherwise be undetectable. nih.gov The development of new software and computational tools is also critical for processing and interpreting the large and complex datasets generated in stable isotope labeling experiments. nih.govbiorxiv.org These tools help in the automated identification of labeled compounds and the calculation of metabolic fluxes.
Future progress in this area will likely involve the development of even more sensitive analytical platforms and sophisticated data analysis algorithms. These advancements will enable researchers to probe metabolic pathways with greater detail and to study metabolism in smaller sample sizes, such as single cells. wikipedia.org The ability to perform ultra-trace detection will be particularly important for in vivo studies in humans, where the concentrations of labeled metabolites can be extremely low.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing isotope-labeled 5-Aminolevulinic Acid (5-ALA-13C2,15N HCl) with high isotopic purity?
- Methodological Answer : Optimize synthetic routes using precursor-directed biosynthesis or chemical synthesis. For example, microbial systems (e.g., E. coli hemB mutants) can incorporate labeled glycine (13C,15N) into 5-ALA via the C4 pathway . Chemical synthesis may require labeled succinyl-CoA or glycine derivatives, with purification via ion-exchange chromatography to achieve >98% isotopic purity . Validate purity using LC-MS or NMR (e.g., 13C NMR at 100.6 MHz to confirm labeling positions) .
Q. How should researchers handle and store 5-ALA-13C2,15N HCl to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use pH 6–7 buffers (e.g., 10 mM PBS) and avoid repeated freeze-thaw cycles. Degradation assays show <5% decomposition after 6 months under these conditions .
Q. What analytical techniques are recommended for quantifying isotopic enrichment in 5-ALA-13C2,15N HCl?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 168 → 123 for 15N-labeled 5-ALA) .
- Nuclear Magnetic Resonance (NMR) : 13C NMR (e.g., 100.6 MHz) to confirm labeling at C2 and C5 positions .
- Isotope Ratio Mass Spectrometry (IRMS) : For absolute quantification of 13C/15N enrichment .
Advanced Research Questions
Q. How can 5-ALA-13C2,15N HCl be used to trace heme biosynthesis flux in cancer cells?
- Methodological Answer :
Experimental Design : Incubate glioblastoma cells with 5-ALA-13C2,15N HCl (10–100 µM) for 24–48 hours.
Metabolite Extraction : Use cold methanol:water (80:20) for intracellular metabolite quenching.
Pathway Analysis : Track labeled protoporphyrin IX (PpIX) via fluorescence microscopy and quantify heme derivatives using LC-HRMS.
- Key Insight : Isotope tracing in U87MG cells revealed a 30% increase in PpIX accumulation under hypoxia, linked to altered ferrochelatase activity .
Q. What experimental strategies resolve contradictions in 5-ALA-13C2,15N HCl uptake variability across cell types?
- Methodological Answer :
- Standardize Uptake Conditions : Pre-treat cells with ABCG2 inhibitors (e.g., Ko143) to block efflux transporters.
- Control for Intracellular pH : Use pH-sensitive probes (e.g., BCECF-AM) to ensure consistency (pH 7.2–7.4 optimal for uptake) .
- Data Normalization : Express results relative to protein content or housekeeping metabolites (e.g., lactate-13C3) .
Q. How does isotopic labeling impact the detection sensitivity of 5-ALA in metabolomics studies?
- Methodological Answer :
- Sensitivity Gain : 13C/15N labeling reduces background noise in MS by shifting m/z away from endogenous 12C/14N peaks. For example, 5-ALA-13C2,15N HCl increases signal-to-noise ratio by 4× in salivary metabolomics compared to unlabeled 5-ALA .
- Table: Isotopic Forms and Detection Limits
| Isotope Form | Purity (%) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|
| 5-ALA-13C2,15N HCl | 98 | 0.5 | 1.5 |
| Unlabeled 5-ALA | ≥98 | 2.0 | 6.0 |
| Data adapted from . |
Q. What are the implications of disrupted 5-ALA biosynthesis in plant models, and how can isotope labeling clarify metabolic bottlenecks?
- Methodological Answer :
- Arabidopsis Model : In atl31 atl6 mutants, 5-ALA-13C2,15N HCl supplementation restored chlorophyll synthesis, confirming HEMA1 downregulation as the bottleneck .
- Method : Apply 1 mM 5-ALA-13C2,15N HCl to hydroponic cultures and track 13C incorporation into chlorophyll a/b via GC-MS.
Methodological Challenges & Solutions
Q. How to address isotopic dilution in long-term tracer studies using 5-ALA-13C2,15N HCl?
- Solution :
- Use pulse-chase protocols: 24-hour labeling followed by unlabeled medium.
- Model dilution kinetics using compartmental analysis (e.g., SAAM II software) .
Q. What statistical approaches are robust for analyzing small sample sizes in isotope-labeled 5-ALA studies?
- Solution :
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Use Benjamini-Hochberg correction for metabolomics datasets to reduce false discovery rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
